7-Chloro-5H-pyrrolo[2,3-b]pyrazine CAS 89592-23-4 chemical properties
7-Chloro-5H-pyrrolo[2,3-b]pyrazine CAS 89592-23-4 chemical properties
An In-depth Technical Guide to 7-Chloro-5H-pyrrolo[2,3-b]pyrazine
Abstract
7-Chloro-5H-pyrrolo[2,3-b]pyrazine, holding the CAS Registry Number 89592-23-4, is a pivotal heterocyclic compound in modern medicinal chemistry. As a derivative of the 5H-pyrrolo[2,3-b]pyrazine core, it is classified as a deazapurine analog, a privileged scaffold known for its significant biological activity. The strategic placement of a chlorine atom at the 7-position renders it an exceptionally versatile intermediate for the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers and professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational structure of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine consists of a fused pyrrole and pyrazine ring system. This arrangement is bioisosteric to purine, which allows molecules derived from this scaffold to interact with biological targets typically addressed by purine-based structures, such as ATP-binding sites in kinases.[1][2] The chlorine atom at the 7-position is a key functional handle, enabling a wide array of synthetic transformations.
Table 1: Physicochemical Properties of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine
| Property | Value | Source |
| CAS Number | 89592-23-4 | N/A |
| Molecular Formula | C₆H₄ClN₃ | N/A |
| Molecular Weight | 153.57 g/mol | [3] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [3][4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| SMILES | ClC1=NC=C2C(N=C1)=CN=C2 | N/A |
| InChI Key | MFZQJIKENSPRSJ-UHFFFAOYSA-N | [6] |
Synthesis and Reactivity Profile
The synthetic utility of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is rooted in its strategic design, which allows for selective functionalization.
General Synthetic Strategies
While specific, detailed synthetic procedures for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous heterocyclic systems, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7][8] A common approach involves the construction of the fused ring system followed by a chlorination step.
A plausible synthetic pathway could start from a substituted pyrazine precursor, followed by the formation of the fused pyrrole ring. The final chlorination of the corresponding hydroxyl intermediate (7-hydroxy-5H-pyrrolo[2,3-b]pyrazine) using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would yield the target compound.
Caption: Conceptual synthetic workflow for 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.
Chemical Reactivity
The reactivity of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine is dominated by the chlorine atom at the C7 position. The electron-withdrawing character of the pyrazine ring system makes this position highly susceptible to nucleophilic aromatic substitution (SNAr) .[3] This feature is the cornerstone of its utility as a synthetic intermediate.
Key Reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent leaving group for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse range of substituents (aryl, heteroaryl, alkyl, amino groups) at the C7 position, which is critical for structure-activity relationship (SAR) studies in drug discovery.[9][10]
-
Direct Nucleophilic Substitution: The compound readily reacts with various nucleophiles such as amines, alcohols, and thiols to displace the chlorine atom. This provides a direct route to libraries of 7-substituted analogs.
The pyrrole nitrogen (N-5) is another site for functionalization. It can be deprotonated with a suitable base and subsequently alkylated or acylated, providing another vector for molecular elaboration.
Caption: Major reaction pathways for derivatizing 7-Chloro-5H-pyrrolo[2,3-b]pyrazine.
Spectroscopic Characterization
Unambiguous identification of 7-Chloro-5H-pyrrolo[2,3-b]pyrazine relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) showing distinct signals for the protons on the pyrrole and pyrazine rings. A broad singlet for the N-H proton of the pyrrole ring is also expected. |
| ¹³C NMR | Signals in the aromatic region (δ 110-160 ppm) corresponding to the six carbon atoms of the bicyclic core. The carbon atom attached to chlorine (C7) would appear in a characteristic region. |
| Mass Spec. (MS) | A molecular ion peak (M⁺) at m/z ≈ 153. A characteristic isotopic pattern for a monochlorinated compound with a prominent M+2 peak at m/z ≈ 155, with an intensity ratio of approximately 3:1 relative to the M⁺ peak. |
| Infrared (IR) | Characteristic absorption bands: N-H stretching (~3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[11] |
Applications in Medicinal Chemistry
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a highly valued core structure in drug development, particularly for targeting protein kinases.[12] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8][12]
This scaffold acts as an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. 7-Chloro-5H-pyrrolo[2,3-b]pyrazine serves as a key starting material for synthesizing libraries of kinase inhibitors. The C7 position, modified from the chloro-intermediate, often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[12]
Derivatives of this scaffold have been investigated as inhibitors for a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs)[12]
-
Janus Kinases (JAKs)
-
Bruton's Tyrosine Kinase (BTK)[12]
-
Focal Adhesion Kinase (FAK)[12]
Safety and Handling
As with many chlorinated heterocyclic compounds, 7-Chloro-5H-pyrrolo[2,3-b]pyrazine should be handled with appropriate care in a laboratory setting.
-
Hazards: May cause skin, eye, and respiratory irritation.[13]
-
Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[5]
Conclusion
7-Chloro-5H-pyrrolo[2,3-b]pyrazine is a high-value chemical intermediate whose importance is intrinsically linked to the proven success of the pyrrolo[2,3-b]pyrazine scaffold in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C7-chloro group to nucleophilic substitution and cross-coupling reactions, provides a robust and flexible platform for the synthesis of diverse molecular libraries. For researchers engaged in the design and development of novel therapeutics, especially kinase inhibitors, a thorough understanding of the chemical properties and synthetic potential of this compound is indispensable.
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